1-Ethyl-2-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylic acid
Description
Historical Context of Pyrrole-Piperazine Hybrid Compounds
The development of pyrrole-piperazine hybrid compounds emerges from the rich history of nitrogen-containing heterocyclic chemistry. Pyrrole structures have been recognized for their presence in numerous biological systems, while piperazine was historically introduced to medicine as a solvent for uric acid, derived from the chemical similarity with piperidine found in the black pepper plant (Piper nigrum). The evolution of molecular hybridization techniques has allowed chemists to combine these distinct nitrogen-containing heterocycles, creating compounds with enhanced pharmacological profiles.
The concept of molecular hybridization, particularly relevant to 1-Ethyl-2-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylic acid, represents "an effective chemotherapeutic agent production technique that requires the synthesis of two distinct bioactive units". This approach has gained significant traction since the early 2000s, with researchers systematically exploring the synergistic potential of pyrrole and piperazine moieties.
Table 1: Key Historical Developments in Pyrrole-Piperazine Chemistry
| Time Period | Development | Significance |
|---|---|---|
| Early 20th century | Isolation and characterization of pyrrole | Foundation for pyrrole chemistry |
| Mid-20th century | Piperazine introduced as medicinal compound | Established piperazine as pharmaceutical scaffold |
| 1990s-2000s | First pyrrole-piperazine conjugates synthesized | Demonstrated enhanced bioactivity |
| 2010s-2020s | Advanced synthetic methods for hybrid compounds | Enabled efficient synthesis of compounds like this compound |
Significance of Pyrrole-Carboxylic Acid Derivatives
Pyrrole-carboxylic acid derivatives constitute an important class of compounds with diverse applications in medicinal chemistry and material science. The specific compound this compound incorporates a pyrrole-3-carboxylic acid moiety that contributes significantly to its chemical properties and potential biological activities.
Pyrrole is found in numerous natural compounds with biological activity, particularly compounds exhibiting antibacterial properties. The presence of the carboxylic acid functionality at the 3-position of the pyrrole ring creates a versatile chemical handle for further modifications and enhances the compound's ability to interact with biological targets through hydrogen bonding interactions.
Recent research has demonstrated that pyrrole-carboxylic acid derivatives can be synthesized from renewable sources, highlighting their potential in sustainable chemistry applications. For instance, methods have been developed to produce N-substituted pyrrole carboxylic acid derivatives through the reaction of primary amines with 3-hydroxy-2-pyrones under environmentally friendly conditions.
The significance of pyrrole-carboxylic acid derivatives extends to their role as structural components in pharmaceutically active compounds. Specifically, compounds bearing the 1H-pyrrole-3-carboxylic acid scaffold have been investigated for various therapeutic applications, as evidenced by multiple entries in chemical databases like PubChem.
Table 2: Structural Variations of Pyrrole-Carboxylic Acid Derivatives Related to this compound
| Compound | Molecular Formula | Key Structural Differences |
|---|---|---|
| This compound | C16H25N3O3 | Reference compound |
| Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | C9H13NO2 | Lacks piperazine moiety, has ethyl ester instead of carboxylic acid |
| 2-ethyl-1H-pyrrole-3-carboxylic acid | C7H9NO2 | Simplified structure without piperazine and oxoethyl linkage |
| 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid | C6H8N2O2 | Contains amino group, carboxylic acid at 2-position |
Structural Classification of N-Heterocyclic Compounds
N-heterocyclic compounds represent a diverse class of molecules characterized by the presence of at least one nitrogen atom within a cyclic structure. These compounds are primarily classified as saturated or unsaturated based on their electronic structure. Within this classification system, this compound incorporates both a five-membered unsaturated pyrrole ring and a six-membered saturated piperazine ring.
Pyrrole belongs to five-membered heterocyclic compounds, which can be considered as derivatives of benzene where one C=C bond is replaced by a hetero atom with a lone pair of electrons. The pyrrole ring in this compound features N-ethyl substitution at position 1, methyl substitution at position 4, and carboxylic acid functionality at position 3, along with the key oxoethyl-piperazine linkage at position 2.
Piperazine belongs to six-membered heterocyclic compounds containing two nitrogen atoms at opposite positions in the ring. In this compound, the piperazine ring features N4-ethyl substitution and N1-connection to the oxoethyl linker.
The structural features of both heterocyclic components contribute significantly to the compound's chemical behavior and potential biological activities:
Table 3: Structural Classification of Components in this compound
| Component | Classification | Key Features | Contribution to Properties |
|---|---|---|---|
| Pyrrole ring | Five-membered unsaturated N-heterocycle | Aromatic character, N-substitution pattern | Enhanced chemical stability, modified electronic distribution |
| Piperazine ring | Six-membered saturated N-heterocycle | Two nitrogen atoms, conformational flexibility | Improved water solubility, hydrogen bond formation capacity |
| Carboxylic acid | Functional group | Acidic hydrogen, hydrogen bond donor/acceptor | Enhanced interaction with biological targets, potential for salt formation |
| Oxoethyl linker | Functional group | Carbonyl functionality | Provides rigid connection between heterocycles, hydrogen bond acceptor |
The combination of these structural elements in this compound creates a unique molecular architecture that influences its physicochemical properties and potential applications in various fields.
Research Evolution of Piperazine-Pyrrole Conjugates
The research landscape surrounding piperazine-pyrrole conjugates has evolved significantly over recent decades, with compounds like this compound representing important developments in this field. This evolution encompasses advances in synthetic methodologies, structure-activity relationship studies, and exploration of potential applications.
Synthetic approaches to piperazine-pyrrole conjugates have progressed from conventional multi-step procedures to more efficient and sustainable methods. Notable among these is the development of sustainable synthesis methods for N-substituted pyrrole carboxylic acid derivatives. Researchers have reported reactions of primary amines with 3-hydroxy-2-pyrones to form pyrrole carboxylic acid derivatives under environmentally friendly conditions, either without solvents at mild temperatures (50-75°C) or in basic water-methanol solutions at room temperature.
Another significant advancement has been the development of enantioselective synthesis methods for pyrrole-fused piperazine derivatives. Ir-catalyzed intramolecular asymmetric allylic amination reactions have been employed to create pyrrole-fused piperazine and piperazinone derivatives with good yields and high enantioselectivity (up to 98% enantiomeric excess). This approach represents a sophisticated evolution in the synthetic capabilities for creating structurally complex pyrrole-piperazine conjugates.
Structure-activity relationship studies have revealed important insights about piperazine-pyrrole hybrid compounds. The incorporation of piperazine groups into various natural product derivatives has been shown to enhance their biological activities. For instance, piperazine-containing derivatives of compounds like artemisinin, emodin, and bergenin have demonstrated improved antiproliferative activities against various cancer cell lines.
Table 4: Research Milestones in the Evolution of Piperazine-Pyrrole Conjugate Development
The research evolution has also encompassed exploration of chemoenzymatic synthesis methods. A recent study reported the use of 3,4-dihydroxyketons derived from glucose through enzymatic conversion for the production of N-substituted pyrrole-carboxylic acids. This approach demonstrates the potential for combining enzymatic and chemical steps in continuous flow systems, representing an innovative direction in the synthesis of compounds related to this compound.
The continued interest in piperazine-pyrrole conjugates stems from their diverse applications, particularly in medicinal chemistry. The piperazine ring offers advantageous properties including "a large polar surface area, relative structural rigidity, and more acceptors and donors of hydrogen bonds," which can lead to "greater water solubility, oral bioavailability, and improved target affinity and specificity". When combined with the unique properties of pyrrole-carboxylic acid derivatives, these features make compounds like this compound particularly interesting for further investigation in various research contexts.
Properties
IUPAC Name |
1-ethyl-2-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methylpyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-4-17-6-8-19(9-7-17)14(20)10-13-15(16(21)22)12(3)11-18(13)5-2/h11H,4-10H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDODVNQCAFDGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CC2=C(C(=CN2CC)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Ethyl-2-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and kinase inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C16H25N3O
- Molecular Weight : 307.39 g/mol
- CAS Number : 1242862-38-9
Research indicates that this compound functions primarily as an inhibitor of specific kinases, particularly Aurora kinases. Aurora kinases are critical regulators of cell division, and their dysregulation is often implicated in cancer progression.
Inhibition Characteristics
This compound exhibits:
- IC50 Values : The compound has shown an IC50 of approximately 3.4 nM against Aurora kinase A, demonstrating high potency and selectivity over other kinases such as Aurora B and CDKs (cyclin-dependent kinases) .
Anticancer Properties
The compound's ability to inhibit Aurora kinase A suggests significant potential in cancer therapeutics. Studies have reported antiproliferative effects against various cancer cell lines, with IC50 values around 1 μM for human colorectal cancer cell lines (HCT116) .
Case Studies and Research Findings
A selection of studies highlights the biological activity of this compound:
In Silico Studies
In silico modeling studies have provided insights into the binding affinities and structural interactions between this compound and target proteins. These studies utilize molecular dynamics simulations to assess stability and binding energy, revealing key residues involved in ligand-protein interactions .
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 1-Ethyl-2-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylic acid exhibit a range of biological activities, including:
- Anticancer Activity : Studies have suggested that pyrrole derivatives can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells.
- Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various bacterial strains, indicating potential use as antimicrobial agents.
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties, making them candidates for treating neurodegenerative diseases.
Medicinal Chemistry
The compound serves as a lead structure in the design of new drugs. Its ability to modulate biological pathways makes it an attractive candidate for further modifications to enhance efficacy and selectivity.
Case Studies
- Anticancer Research : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of pyrrole derivatives that showed significant cytotoxicity against breast cancer cell lines. The study utilized similar structural motifs as those found in this compound, demonstrating the potential for developing effective anticancer agents through structural optimization .
- Neuroprotective Agents : Research focusing on neuroprotection has identified pyrrole-based compounds that can inhibit neuroinflammation and promote neuronal survival. These findings suggest that this compound may play a role in developing therapies for conditions like Alzheimer's disease.
Data Table: Comparison of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Pyrrole derivatives | Induction of apoptosis in cancer cells |
| Antimicrobial | Similar pyrrole compounds | Inhibition of bacterial growth |
| Neuroprotective | Pyrrole-based neuroprotectants | Reduction in neuroinflammation |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrole-Based Analogs
Table 1: Key Structural and Molecular Comparisons
Key Observations :
- DX-CA-[S2200]: Replaces the pyrrole ring with a benzene ring, reducing molecular weight by ~43 g/mol. The methylamino and methoxy groups may alter metabolic stability compared to the ethylpiperazine group in the target compound .
- Pyrazole Analogs : The pyrazole-based compound () has a higher molecular weight (314.34 vs. 293.36) due to the pyridine and ester groups. Esters are typically more lipophilic than carboxylic acids, affecting membrane permeability .
Piperazine-Containing Derivatives
Table 2: Piperazine Moieties in Related Compounds
Key Observations :
Heterocyclic Variants
Table 3: Heterocycle Modifications
Key Observations :
- Pyrazolo-Pyrimidine Core (): The fused heterocycle may enhance planar rigidity, improving binding to flat enzyme active sites. However, synthetic complexity could limit scalability .
Preparation Methods
Synthesis of 2,4-Dimethyl-1H-pyrrole-3-carboxylic Acid Derivatives
A foundational step is the synthesis of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester, which serves as a precursor for further modification. According to patent CN103265468A, this compound can be prepared via a two-step process:
| Step | Reaction | Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Bromination of propionaldehyde to 2-bromopropionaldehyde | 0–50 °C, aprotic solvent (e.g., toluene, methylene dichloride, DMF, DMSO) | Quantitative yield (100%) reported |
| 2 | Ring-closure reaction of 2-bromopropionaldehyde with ethyl acetoacetate and ammonia water | 0–50 °C, alkaline conditions, 10–14 hours | High conversion, simple operation, suitable for scale-up |
This method avoids environmentally harmful reagents such as sodium nitrite and tert-butyl acetoacetate, offering mild conditions and high purity products. The process includes extraction, drying, and crystallization steps to isolate the ethyl ester intermediate.
Hydrolysis to Carboxylic Acid
The ethyl ester is typically hydrolyzed under controlled conditions to yield the corresponding carboxylic acid. Careful pH and temperature control prevent impurities and maintain high yield.
Introduction of the 2-(4-ethylpiperazin-1-yl)-2-oxoethyl Side Chain
The 2-(4-ethylpiperazin-1-yl)-2-oxoethyl moiety is introduced via amide bond formation or keto-ester coupling with the pyrrole carboxylic acid derivative.
- The keto group adjacent to the piperazine nitrogen allows nucleophilic attack or condensation with the pyrrole carboxylic acid or its activated derivative (e.g., acid chloride or ester).
- Piperazine derivatives are typically synthesized or obtained commercially with ethyl substitution at the 4-position to enhance solubility and biological activity.
Coupling and Final Functionalization
The coupling reaction can be performed using standard peptide coupling reagents or activating agents such as carbodiimides (e.g., EDC, DCC) or via direct condensation under mild heating.
- Solvents like dichloromethane or DMF are commonly used.
- Reaction temperatures are maintained between 0–50 °C to avoid decomposition.
- Purification involves extraction, drying, and crystallization.
Summary Table of Preparation Steps
| Step No. | Description | Reagents/Conditions | Key Parameters | Outcome |
|---|---|---|---|---|
| 1 | Bromination of propionaldehyde | Propionaldehyde, Br2, aprotic solvent, 0–50 °C | Molar ratio propionaldehyde:Br2 = 1:2.5–3.5 | 2-Bromopropionaldehyde, ~100% yield |
| 2 | Pyrrole ring closure | 2-Bromopropionaldehyde, ethyl acetoacetate, NH3 (aq), 0–50 °C, alkaline | 10–14 h reaction time | 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester |
| 3 | Hydrolysis | Ester hydrolysis under controlled pH/temperature | Mild acidic or basic hydrolysis | 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid |
| 4 | Piperazine side chain synthesis | 4-Ethylpiperazine preparation or procurement | Standard synthetic or commercial | 4-Ethylpiperazine derivative |
| 5 | Coupling reaction | Pyrrole acid + 2-(4-ethylpiperazin-1-yl)-2-oxoethyl moiety, coupling agents | 0–50 °C, solvents like DCM or DMF | Final compound: this compound |
Research Findings and Notes
- The bromination and ring-closure steps are critical for obtaining a high-purity pyrrole intermediate with good yield and scalability.
- Avoidance of environmentally hazardous reagents and mild conditions make the process industrially viable.
- Coupling with the piperazine moiety requires careful control of reaction conditions to preserve functional groups.
- Purification by crystallization and drying ensures high purity suitable for pharmaceutical applications.
- The synthetic route is adaptable for analog synthesis by varying substituents on the pyrrole or piperazine rings.
Q & A
Q. What spectroscopic techniques are essential for characterizing the structural and tautomeric properties of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : To resolve ambiguities arising from tautomerism in the pyrrole ring (e.g., keto-enol tautomerism) and confirm substitution patterns. ¹H and ¹³C NMR should be analyzed in deuterated solvents like DMSO-d6 to detect exchangeable protons.
- Infrared (IR) Spectroscopy : To identify carbonyl stretches (e.g., carboxylic acid at ~1700 cm⁻¹ and piperazine-linked ketone at ~1650 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : To validate molecular ion peaks and fragmentation patterns .
Q. What are the standard protocols for synthesizing this compound, and what intermediates are critical?
A typical multi-step synthesis involves:
Pyrrole Core Formation : Alkylation of 4-methylpyrrole-3-carboxylic acid derivatives using ethylating agents.
Piperazine Coupling : Reacting 4-ethylpiperazine with α-ketoethyl bromide under inert conditions (e.g., N₂ atmosphere) to form the 2-oxoethyl-piperazine intermediate.
Conjugation : Coupling the pyrrole and piperazine intermediates via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., using Pd(PPh₃)₄ in degassed DMF/H₂O) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during the coupling of pyrrole and piperazine moieties?
Critical factors include:
- Catalyst Selection : Pd(OAc)₂ with XPhos ligands enhances cross-coupling efficiency in multi-step reactions (yields up to 75% reported under similar conditions) .
- Solvent System : Degassed DMF/H₂O (4:1 v/v) minimizes oxidative byproducts.
- Temperature Control : Maintaining 40–100°C during coupling prevents decomposition of heat-sensitive intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the target compound from regioisomeric byproducts .
Q. How do steric and electronic effects influence regioselectivity during alkylation of the piperazine moiety?
- Steric Hindrance : Bulky substituents on the piperazine nitrogen (e.g., ethyl vs. methyl groups) direct alkylation to the less hindered nitrogen atom.
- Electronic Effects : Electron-withdrawing groups on the α-ketoethyl fragment increase electrophilicity, favoring nucleophilic attack at the piperazine’s secondary amine. Structural analogs with 4-arylpiperazine groups show similar regioselectivity trends .
Q. What strategies mitigate tautomerism-related contradictions in NMR data interpretation?
- Variable Temperature (VT) NMR : Conduct experiments at −40°C to slow tautomeric interconversion and resolve split signals.
- Solvent Screening : Use non-polar solvents (e.g., CDCl₃) to stabilize the dominant tautomer.
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict tautomeric stability and align with experimental chemical shifts .
Q. How can researchers validate the compound’s stability under physiological conditions for pharmacological studies?
- pH-Dependent Stability Assays : Incubate the compound in buffers (pH 2–8) at 37°C for 24–72 hours, monitoring degradation via HPLC.
- Mass Spectrometry : Identify hydrolyzed products (e.g., free carboxylic acid or piperazine cleavage fragments).
- Circular Dichroism (CD) : Assess conformational changes in aqueous solutions mimicking biological environments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
